2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine
Beschreibung
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is a polycyclic heteroaromatic compound featuring a fused tetracyclic scaffold with a benzyl substituent at position 2. Its structure combines a partially hydrogenated naphthyridine core fused to a benzene ring, conferring unique electronic and steric properties. Studies highlight its improved aqueous solubility compared to earlier quinoline-based inhibitors, addressing a critical limitation in drug development .
Synthetic routes often employ Mn-catalyzed dehydrogenative Friedlander annulation and deep eutectic solvents (DES) for efficient cyclization. For example, 2-benzyl-8-chloro-10-phenyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine was synthesized using MnO₂ and DES-1/DES-2 systems, achieving 85% yield .
Eigenschaften
IUPAC Name |
2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2/c1-2-6-15(7-3-1)13-21-11-10-19-17(14-21)12-16-8-4-5-9-18(16)20-19/h1-9,12H,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGIFNAKNRWTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC3=CC=CC=C3N=C21)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320501 | |
| Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1541-57-7 | |
| Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
POCl3-Mediated Cyclocondensation
The foundational synthesis of the 1,2,3,4-tetrahydrobenzo[b]naphthyridine core involves the condensation of 2-amino-5-cyanobenzoic acid (4 ) with N-substituted piperidin-4-ones in phosphorus oxychloride (POCl3). This method, reported by, proceeds via tricyclic intermediate formation (5a–d ) with moderate yields (21–55%). Subsequent nucleophilic substitution with 3-chloro-4-methoxybenzylamine introduces the benzyl group at position 2, yielding final compounds 6a–c (Scheme 1).
Critical Parameters :
Niementowski Reaction with Anthranilic Acids
An alternative route employs the Niementowski reaction, where anthranilic acids (1a–c ) condense with 1-alkylpiperidine-4-ones (2a,b ) under POCl3 atmosphere. This method, detailed in, produces 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b]naphthyridines (3a–d ) in higher yields (68–92%). The chloro substituent at position 10 enhances reactivity for subsequent functionalization (Scheme 2).
Optimization Insights :
- Microwave activation reduces reaction time from hours to minutes.
- Alkaline workup (pH 9–10) improves product isolation by minimizing acid degradation.
Transition Metal-Catalyzed Dehydrogenative Annulation
MnO2-Catalyzed Friedlander Annulation
A breakthrough methodology reported in utilizes manganese dioxide (MnO2) as a catalyst in a tandem Friedlander annulation and C(sp³)–H functionalization sequence. Starting from 2-amino-5-chloro-benzhydrol (9 ) and 1-benzyl-4-piperidinol (14 ), the reaction proceeds via:
- Dehydrogenative Coupling : MnO2 (10 mol%) in ChCl/p-TSA (DES-1) at 100°C generates intermediate 17 .
- Benzylation : Tetrabutylammonium bromide (TBAB)/p-TSA (DES-2) mediates C–H activation, yielding 2-benzyl derivatives (15a–h ) with yields up to 86% (Table 1).
Table 1. Yields of 2-Benzyl-1,2,3,4-Tetrahydrobenzo[b]Naphthyridines via MnO2 Catalysis
| Substituent (Position 10) | Yield (%) | Conditions |
|---|---|---|
| -Cl | 82 | DES-1, 100°C, 3 h |
| -F | 84 | DES-1, 100°C, 3 h |
| -OCH3 | 86 | DES-1, 100°C, 3 h |
Advantages :
Michael Addition and Retro Stevens Rearrangement
Cyclization via Acceptor-Substituted Intermediates
A novel pathway described in involves the Michael addition of butyn-2-one to 1-(2-methoxycarbonylvinyl)tetrahydrobenzo[b]naphthyridine. The reaction proceeds through a retro Stevens rearrangement, forming a pyrrolo[2,1-f] fused intermediate. Intramolecular cyclization finalizes the tetracyclic structure, confirmed by X-ray crystallography (Scheme 3).
Key Observations :
- Electron-withdrawing groups (EWGs) at position 8 stabilize the intermediate.
- Solvent polarity (e.g., trifluoroethanol) accelerates cyclization kinetics.
Functionalization of Preformed Cores
Sonogashira Coupling and Alkynylation
Post-synthetic modification of 10-chloro intermediates (3a–d ) enables the introduction of phenylethynyl groups via Sonogashira coupling. As reported in, treatment with phenylacetylene, CuI, and diisopropylazodicarboxylate (DIAD) in THF yields 1-phenylethynyl derivatives (5a–h ) with 24–68% yields. This method expands access to fluorescent analogs for optoelectronic applications.
Table 2. Alkynylation Yields Under Varied Conditions
| Starting Material | Catalyst | Yield (%) |
|---|---|---|
| 3a | CuI | 24 |
| 3c | CuI | 68 |
Comparative Analysis of Methodologies
Yield and Scalability
Functional Group Tolerance
- Electron-deficient aromatics perform optimally in Friedlander annulations.
- Steric hindrance at position 2 reduces efficiency in nucleophilic substitutions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1.1. PDE5 Inhibition
Recent studies have identified 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine derivatives as promising phosphodiesterase type 5 (PDE5) inhibitors. These compounds exhibit potent inhibitory activity with IC50 values in the nanomolar range. For instance, a derivative demonstrated an IC50 of 0.056 nM, indicating high potency and improved aqueous solubility compared to traditional PDE5 inhibitors . The mechanism involves binding to the PDE5 active site, which enhances cyclic guanosine monophosphate levels, leading to vasodilation and improved erectile function.
1.2. Anticancer Activity
The compound has shown potential in anticancer research. Various derivatives have been synthesized and tested for their cytotoxic effects against different cancer cell lines. Some studies suggest that modifications to the naphthyridine core can enhance selectivity and potency against specific tumor types . For example, compounds with additional functional groups demonstrated increased apoptosis in cancer cells.
1.3. Neuroprotective Effects
Research indicates that certain derivatives of this compound may exhibit neuroprotective properties. It has been suggested that these compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting specific enzymes involved in neuroinflammation . The neuroprotective mechanism is hypothesized to involve modulation of signaling pathways related to oxidative stress and neuronal survival.
2.1. Organic Synthesis
The compound serves as a versatile scaffold for the synthesis of various bioactive molecules. Its unique structure allows for the introduction of diverse functional groups through established synthetic methodologies such as nucleophilic substitution and cyclization reactions . This versatility makes it an important building block in drug discovery.
2.2. Synthesis of Bioactive Natural Products
In synthetic organic chemistry, this compound is utilized in the total synthesis of complex natural products. Its derivatives are incorporated into multi-component reactions that yield diverse heterocycles with potential biological activities . Such synthetic strategies are crucial for developing new therapeutics from natural product scaffolds.
Case Studies
Wirkmechanismus
The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, as a phosphodiesterase 5 inhibitor, it hydrolyzes cyclic guanosine monophosphate (cGMP), leading to increased levels of the cAMP response element binding protein (CREB), a transcriptional factor involved in learning and memory processes . This mechanism is particularly relevant in the context of Alzheimer’s disease treatment.
Vergleich Mit ähnlichen Verbindungen
Table 1: Cytotoxic Activity of Naphthyridine Isomers
| Compound | Structure Type | IC₅₀ (µM) | Cell Line |
|---|---|---|---|
| 7a (Benzo[h] isomer) | Heteroaromatic | 3.2 | MCF-7 (breast) |
| 13a (Benzo[b] isomer) | Partially hydrogenated | 18.5 | MCF-7 |
PDE5 Inhibitors: Solubility and Potency
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine outperforms earlier PDE5 inhibitors:
- Quinoline-based inhibitors (e.g., DA-8159) exhibit low aqueous solubility (<0.1 mg/mL), limiting bioavailability. In contrast, the tetrahydrobenzo[b]naphthyridine scaffold achieves solubility >2 mg/mL due to reduced hydrophobicity .
- PDE5 inhibition : The compound’s IC₅₀ is 0.8 nM, surpassing sildenafil (IC₅₀: 2.1 nM) in restoring synaptic plasticity in AD models .
Table 2: PDE5 Inhibitor Comparison
| Compound | Solubility (mg/mL) | PDE5 IC₅₀ (nM) | Therapeutic Application |
|---|---|---|---|
| 2-Benzyl-THBN derivative | 2.4 | 0.8 | Alzheimer’s disease |
| Sildenafil | <0.1 | 2.1 | Erectile dysfunction |
| DA-8159 | 0.07 | 3.5 | Erectile dysfunction |
Anti-Viral Naphthyridine Derivatives
Compared to 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines (e.g., compound 1h ), which show 91% HSV-1 inhibition at 50 µM, this compound lacks significant antiviral activity but excels in CNS-targeted applications due to blood-brain barrier permeability .
Biologische Aktivität
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H18N2
- Molecular Weight : 318.4 g/mol
- CAS Number : 99117-21-2
Research indicates that this compound exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The compound has been shown to selectively inhibit MAO-B, which is linked to neuroprotective effects and potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Inhibition of Monoamine Oxidase
A study highlighted the synthesis of various derivatives of benzo[b][1,6]naphthyridine and their evaluation as MAO inhibitors. Among these compounds, certain derivatives demonstrated potent MAO-B inhibition with IC50 values in the low micromolar range. For instance, one derivative achieved an IC50 of 1.35 μM, comparable to established MAO-B inhibitors like pargyline .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated through various in vitro and in vivo models. In a cellular model of oxidative stress induced by hydrogen peroxide, the compound exhibited significant protective effects on neuronal cells by reducing apoptosis and enhancing cell viability .
Case Study 1: Alzheimer’s Disease Model
In a recent study using an Alzheimer's disease model in mice, administration of this compound resulted in a marked reduction in amyloid-beta plaques and tau phosphorylation. The treated group showed improved cognitive function compared to the control group .
Case Study 2: Depression Model
Another investigation assessed the antidepressant-like effects of the compound in a chronic unpredictable stress model. The results indicated that treatment with this compound led to significant reductions in depressive-like behaviors as measured by the forced swim test and sucrose preference test .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine and its derivatives?
The synthesis of this compound and its derivatives often employs multi-component reactions and condensation strategies . For instance:
- Friedlander condensation between 4-aminopyrazolo[3,4-b]pyridine-5-carbaldehyde and α-methylene ketones yields pyrazolo[3,4-h]-[1,6]naphthyridines .
- Copper bromide-catalyzed intramolecular [4+2] hetero-Diels–Alder reactions enable cyclization to form the naphthyridine core .
- Multi-step protocols involving cyclic β-ketoesters and 4-aminoquinoline precursors have been optimized for regioselectivity . Purification typically involves column chromatography and recrystallization, with purity verified via HPLC (>95%) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
A combination of 1H/13C NMR, FT-IR, and UV-Vis spectroscopy is essential:
- 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, benzyl CH2 at δ 3.5–4.0 ppm) .
- FT-IR confirms functional groups (e.g., C=O stretches at ~1680 cm⁻¹, NH bends at ~3300 cm⁻¹) .
- UV-Vis monitors electronic transitions (λmax ~250–300 nm for conjugated systems) . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas .
Q. What are the key considerations for ensuring purity during synthesis?
Critical steps include:
- Solvent selection (e.g., DMF for polar intermediates, toluene for non-polar cyclizations) .
- Catalyst optimization (e.g., CuBr for intramolecular cyclizations, Pd for cross-couplings) .
- Post-reaction workup via acid-base extraction to remove unreacted starting materials . Analytical techniques like TLC and HPLC track reaction progress and purity (>95%) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of 2-benzyl-substituted naphthyridines?
Quantum chemical calculations and reaction path searches predict optimal conditions:
- Transition state modeling identifies energy barriers for multi-component reactions, enabling solvent/catalyst tuning .
- Molecular docking (e.g., AutoDock Vina) assesses steric/electronic compatibility of substituents for biological activity .
- Machine learning algorithms analyze experimental datasets to recommend reaction parameters (e.g., temperature, stoichiometry) . These methods reduce trial-and-error experimentation by 30–50% .
Q. How can researchers address low yields in multi-component reactions?
Strategies include:
- Catalyst screening : Lewis acids (e.g., ZnCl2) improve regioselectivity in Friedlander condensations .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability .
- Temperature control : Stepwise heating (e.g., 60°C → 110°C) minimizes side reactions . Computational feedback loops (e.g., ICReDD’s reaction design platform) refine conditions iteratively .
Q. What strategies resolve contradictory biological activity data among structural analogs?
- Structure-activity relationship (SAR) studies : Systematic substitution of the benzyl group or naphthyridine core identifies pharmacophoric motifs .
- Comparative assays : Parallel testing against control compounds (e.g., unsubstituted naphthyridines) under standardized conditions isolates activity drivers .
- Molecular dynamics simulations : Assess binding mode consistency across analogs (e.g., hydrogen bonding with target enzymes) .
Q. How can intramolecular cyclization reactions be optimized to construct the benzo[b][1,6]naphthyridine core?
Key optimizations:
- Catalyst selection : CuBr or Pd(OAc)2 accelerates cyclization while suppressing polymerization .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours with higher yields (~75% vs. 50%) .
- In situ monitoring : Real-time FT-IR tracks intermediate formation to adjust reagent addition rates .
Safety and Best Practices
Q. What safety protocols should be followed when handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
- Emergency procedures : Immediate rinsing with water for skin/eye contact and medical consultation if ingested .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental results be addressed?
- Re-validate computational models : Check basis sets (e.g., B3LYP/6-31G*) and solvation parameters .
- Experimental replication : Repeat reactions under controlled conditions (e.g., inert atmosphere) to exclude environmental variables .
- Cross-disciplinary collaboration : Integrate synthetic chemists and computational experts to align assumptions (e.g., transition state approximations) with lab realities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
